N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide
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Overview
Description
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide is a complex organic compound with a unique structure that includes a fluorenyl group, sulfonyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide typically involves multiple steps, starting with the preparation of the fluorenyl core The fluorenyl core can be synthesized through various methods, including Friedel-Crafts acylation and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the fluorenyl or benzamide moieties.
Scientific Research Applications
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Research may explore its potential as a therapeutic agent or diagnostic tool.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide involves its interaction with molecular targets, such as proteins or enzymes. The sulfonyl and benzamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The fluorenyl core may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}valine
- **N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}homocysteine
- **N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}butanoic acid
Uniqueness
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of both sulfonyl and benzamide groups, along with the fluorenyl core, provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[7-(benzoylsulfamoyl)-9-oxofluoren-2-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O7S2/c30-25-23-15-19(37(33,34)28-26(31)17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(35,36)29-27(32)18-9-5-2-6-10-18/h1-16H,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJNQWKAHKQNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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